Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate
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Overview
Description
Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate is a heterocyclic organic compound It is known for its unique chemical structure, which includes a quinazoline core, a sulfonate group, and various substituents such as chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate typically involves multiple steps. One common method starts with the preparation of 7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one. This intermediate is then subjected to sulfonation reactions to introduce the sulfonate group. The reaction conditions often involve the use of strong acids such as sulfuric acid or chlorosulfonic acid under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one: A precursor in the synthesis of the target compound.
Metolazone: A related quinazoline derivative with diuretic properties.
Uniqueness
Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C16H16ClN3O4S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(25(22,23)24-18)7-11(13)16(20)21/h3-8,10,19H,18H2,1-2H3 |
InChI Key |
PZDOIDZBOMLXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)ON)Cl |
Origin of Product |
United States |
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